Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

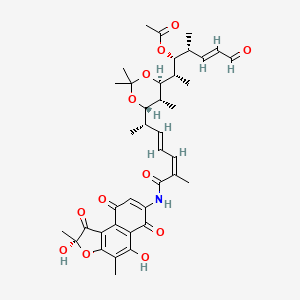

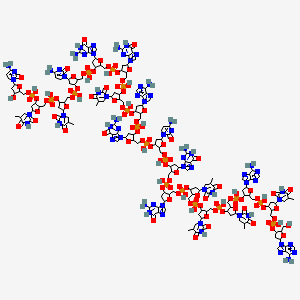

Rifamicina, 12,29-deepoxy-27,28-didehidro-27-desmetoxí-1,4-dideoxi-1,4,28,29-tetrahidro-12-hidroxi-21,23-O-(1-metiletilideno)-1,4,29-trioxo-, (27E)- es un complejo compuesto orgánico perteneciente a la clase de antibióticos de la rifamicina. Estos compuestos son conocidos por sus potentes propiedades antibacterianas, particularmente contra bacterias grampositivas y micobacterias. Las rifamicinas se derivan de la bacteria Amycolatopsis mediterranei y han sido ampliamente estudiadas por sus aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de derivados de rifamicina generalmente implica múltiples pasos, incluida la fermentación, la extracción y la modificación química. El proceso de fermentación inicial utiliza Amycolatopsis mediterranei para producir rifamicina B, que luego se modifica químicamente para obtener varios derivados. La ruta sintética específica para Rifamicina, 12,29-deepoxy-27,28-didehidro-27-desmetoxí-1,4-dideoxi-1,4,28,29-tetrahidro-12-hidroxi-21,23-O-(1-metiletilideno)-1,4,29-trioxo-, (27E)- implicaría pasos selectivos de desoxigenación, deshidrogenación y protección/desprotección en condiciones controladas.

Métodos de producción industrial

La producción industrial de derivados de rifamicina implica fermentación a gran escala seguida de procesamiento posterior para aislar y purificar el compuesto deseado. Esto incluye extracción con disolventes, cristalización y técnicas cromatográficas para lograr alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

Los derivados de rifamicina experimentan varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de grupos funcionales por otros grupos.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Los derivados de rifamicina tienen una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Estudio de la relación estructura-actividad de los antibióticos.

Biología: Investigación del mecanismo de acción contra los objetivos bacterianos.

Medicina: Desarrollo de nuevos agentes terapéuticos para el tratamiento de infecciones bacterianas.

Industria: Producción de antibióticos para uso farmacéutico.

Mecanismo De Acción

Los derivados de rifamicina ejercen sus efectos antibacterianos inhibiendo la ARN polimerasa bacteriana, una enzima crucial para la transcripción. Esta inhibición evita la síntesis de ARN, lo que lleva a la muerte de la célula bacteriana. Los objetivos moleculares incluyen la subunidad β de la ARN polimerasa, y las vías involucradas están relacionadas con la transcripción y la síntesis de proteínas.

Comparación Con Compuestos Similares

Compuestos similares

- Rifampicina

- Rifabutina

- Rifapentina

Singularidad

Rifamicina, 12,29-deepoxy-27,28-didehidro-27-desmetoxí-1,4-dideoxi-1,4,28,29-tetrahidro-12-hidroxi-21,23-O-(1-metiletilideno)-1,4,29-trioxo-, (27E)- es único debido a sus modificaciones estructurales específicas, que pueden conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros derivados de rifamicina.

Propiedades

Número CAS |

146744-88-9 |

|---|---|

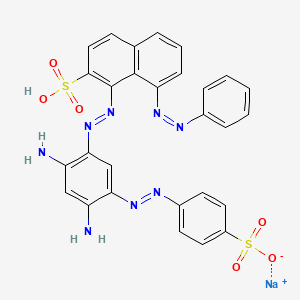

Fórmula molecular |

C39H47NO12 |

Peso molecular |

721.8 g/mol |

Nombre IUPAC |

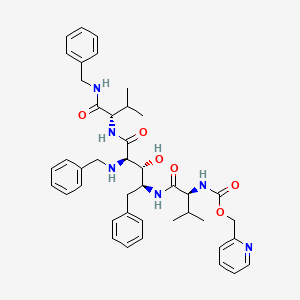

[(E,2R,3R,4R)-2-[(4R,5R,6S)-6-[(2S,3E,5Z)-7-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-6-methyl-7-oxohepta-3,5-dien-2-yl]-2,2,5-trimethyl-1,3-dioxan-4-yl]-4-methyl-7-oxohept-5-en-3-yl] acetate |

InChI |

InChI=1S/C39H47NO12/c1-18(15-12-16-41)32(49-24(7)42)22(5)34-23(6)33(50-38(8,9)51-34)19(2)13-11-14-20(3)37(47)40-25-17-26(43)27-28(31(25)45)30(44)21(4)35-29(27)36(46)39(10,48)52-35/h11-19,22-23,32-34,44,48H,1-10H3,(H,40,47)/b13-11+,15-12+,20-14-/t18-,19+,22+,23-,32-,33+,34+,39+/m1/s1 |

Clave InChI |

LHQBNUOTIPLORF-JRKGVWSGSA-N |

SMILES isomérico |

C[C@@H]1[C@@H](OC(O[C@H]1[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)(C)C)[C@@H](C)/C=C/C=C(/C)\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@@](O4)(C)O)C)O |

SMILES canónico |

CC1C(OC(OC1C(C)C(C(C)C=CC=O)OC(=O)C)(C)C)C(C)C=CC=C(C)C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(C)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)